molecular formula C21H20N4S B7736393 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7736393
M. Wt: 360.5 g/mol
InChI Key: WZYNQGBIPAIJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

The synthesis of 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the methylphenyl, methylsulfanyl, and phenylethylamino groups through various substitution reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It may be used in the production of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar compounds to 4-(4-METHYLPHENYL)-2-(METHYLSULFANYL)-6-[(1-PHENYLETHYL)AMINO]PYRIMIDINE-5-CARBONITRILE include other substituted pyrimidines with varying functional groups. These compounds can be compared based on their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct properties and reactivity compared to other pyrimidine derivatives.

Properties

IUPAC Name

4-(4-methylphenyl)-2-methylsulfanyl-6-(1-phenylethylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4S/c1-14-9-11-17(12-10-14)19-18(13-22)20(25-21(24-19)26-3)23-15(2)16-7-5-4-6-8-16/h4-12,15H,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYNQGBIPAIJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC(C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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